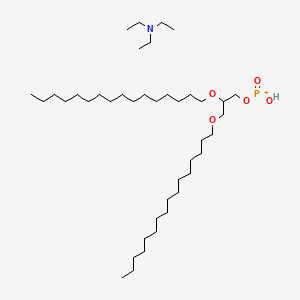
Tahgp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester, (±)-, compd with N,N-diethylethanamine (1:1) is a complex organic compound It is characterized by the presence of a phosphonic acid group esterified with a 2,3-bis(hexadecyloxy)propyl moiety, and it forms a compound with N,N-diethylethanamine in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester typically involves the esterification of phosphonic acid with 2,3-bis(hexadecyloxy)propanol. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The resulting ester is then combined with N,N-diethylethanamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. The ester moiety can undergo hydrolysis, releasing active components that interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, (S)-, compd. with N,N-diethylethanamine (1:1)
- Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, ®-, compd. with N,N-diethylethanamine (1:1)
Uniqueness
Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester is unique due to its specific structural features, which confer distinct chemical and physical properties. Its long alkyl chains provide hydrophobic characteristics, while the phosphonic acid group offers strong binding affinity to metal ions. This combination of properties makes it particularly valuable in specialized applications.
Propriétés
Numéro CAS |
129983-81-9 |
|---|---|
Formule moléculaire |
C41H87NO5P+ |
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
N,N-diethylethanamine;2,3-dihexadecoxypropoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C35H71O5P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-33-35(34-40-41(36)37)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-4-7(5-2)6-3/h35H,3-34H2,1-2H3;4-6H2,1-3H3/p+1 |
Clé InChI |
XXFIGVLQQRJRIP-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC |
Synonymes |
TAHGP triethylammonium 1,2-di-O-hexadecyl-glycero-3-H-phosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















